Cas no 2369-29-1 (3,5-Difluorobenzene-1,2-diamine)
3,5-Difluorobenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluorobenzene-1,2-diamine
- 1,2-Benzenediamine,3,5-difluoro-
- 1,2-DIAMINO-3,5-DIFLUOROBENZENE
- 3,5-difluoro-benzene-1,2-diamine
- 1,2-Benzenediamine, 3,5-difluoro-
- 3,5-DIFLUORO-1,2-PHENYLENEDIAMINE
- PubChem4352
- QGNXDMSEEPNKCF-UHFFFAOYSA-N
- 3,5-difluoro-1,2-diaminobenzene
- 3,5-Difluoro-1,2-benzenediamine
- WT163
- 3,5-Difluorophenylene-1,2-diamine
- SBB069966
- FT-0634229
- PS-8974
- DTXSID50371575
- Z1201620733
- 1,2-diamino-3,5-difluorobenzene, AldrichCPR
- SCHEMBL101668
- EN300-112912
- SY047165
- AKOS006230240
- AC-9692
- A20514
- 3 pound not5-Difluorobenzene-1 pound not2-diamine
- 2369-29-1
- CS-W021815
- AM61858
- MFCD00973899
- DB-046224
-
- MDL: MFCD00973899
- Inchi: 1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
- InChI Key: QGNXDMSEEPNKCF-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1N)N)F
Computed Properties
- Exact Mass: 144.05000
- Monoisotopic Mass: 144.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 0.8
Experimental Properties
- Density: 1.407±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 48.5-49.5 ºC
- Boiling Point: 246.1±35.0 ºC (760 Torr),
- Flash Point: 107.8±16.6 ºC,
- Refractive Index: 1.593
- Solubility: Very slightly soluble (0.75 g/l) (25 º C),
- PSA: 52.04000
- LogP: 2.29160
3,5-Difluorobenzene-1,2-diamine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3,5-Difluorobenzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,5-Difluorobenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034716-250mg |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 034716-1g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 034716-5g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 97% | 5g |
£63.00 | 2022-03-01 | |
| Fluorochem | 034716-10g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 97% | 10g |
£104.00 | 2022-03-01 | |
| Chemenu | CM118730-25g |
3,5-Difluoro-1,2-benzenediamine |
2369-29-1 | 95+% | 25g |
$243 | 2021-06-17 | |
| TRC | D442345-1g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 1g |
$87.00 | 2023-05-18 | ||
| TRC | D442345-5g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 5g |
$305.00 | 2023-05-18 | ||
| TRC | D442345-10g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 10g |
$483.00 | 2023-05-18 | ||
| TRC | D442345-25g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 25g |
$959.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D839774-5g |
3,5-Difluorobenzene-1,2-diamine |
2369-29-1 | 98% | 5g |
¥780.00 | 2022-01-11 |
3,5-Difluorobenzene-1,2-diamine Suppliers
3,5-Difluorobenzene-1,2-diamine Related Literature
-
Xi-Hui Yu,Xiao-Qiao Hong,Wen-Hua Chen Org. Biomol. Chem. 2019 17 1558
Additional information on 3,5-Difluorobenzene-1,2-diamine
Recent Advances in the Application of 3,5-Difluorobenzene-1,2-diamine (CAS: 2369-29-1) in Chemical Biology and Pharmaceutical Research
3,5-Difluorobenzene-1,2-diamine (CAS: 2369-29-1) has emerged as a key building block in medicinal chemistry and chemical biology due to its unique structural properties and versatile reactivity. Recent studies have highlighted its potential as a precursor for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and fluorescent probes. This research briefing provides an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,5-difluorobenzene-1,2-diamine as a core scaffold for the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers successfully synthesized a series of derivatives showing improved selectivity and potency compared to existing inhibitors, with IC50 values in the low nanomolar range. The fluorinated aromatic system was found to enhance binding affinity through favorable interactions with hydrophobic pockets in the target protein.
In the field of chemical biology, 3,5-difluorobenzene-1,2-diamine has shown promise as a precursor for fluorescent dye synthesis. A recent publication in ACS Chemical Biology reported the development of near-infrared fluorophores derived from this compound, exhibiting excellent photostability and large Stokes shifts. These properties make them particularly suitable for long-term cellular imaging and in vivo applications, addressing some limitations of conventional fluorescent markers.
The compound's synthetic versatility was further demonstrated in a 2024 Nature Communications paper, where it served as a key intermediate in the modular synthesis of benzimidazole-based PROTACs (Proteolysis Targeting Chimeras). The researchers utilized the diamine functionality to construct heterobifunctional molecules capable of targeted protein degradation, opening new avenues for drug discovery in challenging therapeutic areas.
From a safety and pharmacokinetic perspective, recent ADMET studies have provided valuable insights into the metabolic fate of 3,5-difluorobenzene-1,2-diamine derivatives. The fluorination pattern appears to confer improved metabolic stability compared to non-fluorinated analogs, while maintaining favorable solubility profiles. These findings, published in Drug Metabolism and Disposition, support the continued exploration of this scaffold in drug development programs.
Looking forward, the unique properties of 3,5-difluorobenzene-1,2-diamine position it as a valuable tool in both drug discovery and chemical biology. Its dual functionality, combined with the electronic effects of fluorine substitution, offers multiple points for structural modification and optimization. Ongoing research is exploring its potential in additional therapeutic areas, including antimicrobial agents and CNS-targeted compounds, suggesting that this compound will remain an important focus of pharmaceutical research in the coming years.
2369-29-1 (3,5-Difluorobenzene-1,2-diamine) Related Products
- 363-81-5(2,4,6-Trifluoroaniline)
- 367-25-9(2,4-Difluoroaniline)
- 5509-65-9(2,6-Difluoroaniline)
- 5580-80-3(2,3,4,5-Tetrafluoroaniline)
- 67815-56-9(2,3,6-Trifluoroaniline)
- 363-80-4(2,3,5-Trifluoroaniline)
- 153505-39-6(1,2-Diamino-3,4-difluorobenzene)
- 3862-73-5(benzenamine, 2,3,4-trifluoro-)
- 363-73-5(2,3,4,6-Tetrafluoroaniline)
- 367-30-6(2,5-Difluoroaniline)